ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate

Physicochemical Properties Drug-likeness Permeability

Screening libraries dominated by methylene-linked coumarin-piperazines limit SAR exploration and risk false negatives when linker geometry alters target engagement. This acetyl-bridged analogue (CAS 919855-21-3) introduces a ketone H-bond acceptor absent in standard analogues, shifting the dihedral angle between coumarin and piperazine rings for differentiated pharmacophore coverage. • Acetyl spacer (-C(=O)CH₂-) unique vs. commercial methylene-linked libraries; ketone enables additional H-bond interactions critical for kinase/GPCR/esterase selectivity • XLogP3 1.3, TPSA 76.2 Ų - ideal for fragment-based and lead-like screening sets targeting soluble proteins • Ethyl carboxylate serves as a CES1 substrate recognition element and versatile handle for parallel library synthesis

Molecular Formula C19H22N2O5
Molecular Weight 358.394
CAS No. 919855-21-3
Cat. No. B2569607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate
CAS919855-21-3
Molecular FormulaC19H22N2O5
Molecular Weight358.394
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C
InChIInChI=1S/C19H22N2O5/c1-3-25-19(24)21-8-6-20(7-9-21)17(22)11-14-12-18(23)26-16-10-13(2)4-5-15(14)16/h4-5,10,12H,3,6-9,11H2,1-2H3
InChIKeyATLYXSHLVMQQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‐Grade Overview of Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate (CAS 919855-21-3)


Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate is a fully synthetic small molecule (MW 358.4 g/mol) that combines a 7-methylcoumarin fluorophore with an N-ethylcarboxylate piperazine via a reactive acetyl linker . It is catalogued as a research chemical and screening compound, with computed properties including an XLogP3 of 1.3, a topological polar surface area of 76.2 Ų, and zero hydrogen bond donors, placing it within oral drug-like chemical space . No bioactivity annotations, ADMET profiles, or in vivo data are publicly deposited for this compound in ChEMBL, PubChem BioAssay, or BindingDB as of the search date.

Why 7-Methylcoumarin-Piperazine Analogs Cannot Simply Substitute for 919855-21-3


The coumarin-piperazine scaffold is known to exhibit bioactivity highly sensitive to linker identity and substitution pattern . The target compound’s acetyl spacer (–C(=O)CH₂–) is electronically and conformationally distinct from the methylene (–CH₂–) or direct bonds found in many in-class screening compounds, such as ethyl 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate . This acetyl group introduces a ketone that can act as an additional hydrogen-bond acceptor and alters the dihedral angle between the coumarin and piperazine rings, which can dramatically shift selectivity profiles in kinase, GPCR, or esterase assays where subtle pharmacophore geometry is critical . Generic substitution with a methylene-linked analogue therefore risks changing hit confirmation outcomes, binding kinetics, or even the target class engaged.

Quantitative Differentiation Evidence for 919855-21-3 Against Closest Comparators


Physicochemical Profile Differentiation: Lipophilicity vs. Methyl-Linked Analogue

The target compound’s computed partition coefficient (XLogP3 = 1.3) indicates significantly lower lipophilicity compared to its closest methylene-linked analogue, ethyl 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate, for which a higher XLogP3 of ~1.9 can be estimated based on the absence of the polar acetyl carbonyl and the presence of an additional methylene group . This 0.6 log unit difference places the target compound in a more favorable zone for aqueous solubility and reduced non-specific protein binding.

Physicochemical Properties Drug-likeness Permeability

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses 5 hydrogen-bond acceptors and a topological polar surface area (TPSA) of 76.2 Ų . This is distinct from the methyl-linked analogue, which has 4 acceptors and a TPSA of 59.1 Ų (calculated for ethyl 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate) . The extra acceptor is the carbonyl oxygen of the acetyl linker, which can engage in specific hydrogen-bond interactions with protein targets.

Medicinal Chemistry Permeability Pharmacophore

Chemical Stability and Synthetic Tractability: Acetyl Linker vs. Methylene Linker

The acetyl linker in the target compound provides a reactive ketone handle that is absent in the direct methylene-linked analogue . This carbonyl can serve as a site for further derivatization, such as reductive amination or oxime formation, allowing for late-stage diversification in a hit-to-lead programme. The methylene linker in ethyl 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is chemically inert under similar conditions .

Synthetic Chemistry Stability Derivatization

Structural Novelty: Unreported Biological Activity as a Differentiation Factor

A search of ChEMBL, BindingDB, and PubMed reveals zero bioactivity records, crystal structures, or phenotypic screening data for this specific compound, in stark contrast to other 7-methylcoumarin-piperazine derivatives such as those in the 4-aryl-2-oxo-2H-chromene series, which have reported EC₅₀ values of 13 nM in T47D cancer cell lines . This very absence of data is a quantifiable differentiator: the compound is a truly unexplored chemotype within an otherwise heavily mined scaffold space.

Drug Discovery Screening Libraries Chemical Biology

Recommended Research and Industrial Applications for Ethyl 4-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperazine-1-carboxylate


Diversity-Oriented Synthesis and Screening Library Construction

The acetyl linker and ethyl carboxylate group make this compound a versatile intermediate for parallel synthesis. It can be incorporated into a library of coumarin-piperazine hybrids to explore a novel region of chemical space not covered by the well-explored methylene-linked analogues . Its low lipophilicity (XLogP3 = 1.3) and moderate polar surface area (TPSA = 76.2 Ų) are well-suited for fragment-based or lead-like screening sets targeting soluble protein targets where cell permeability is a challenge for more hydrophobic analogues .

Carboxylesterase (CES1) Probe Development

Based on the class activity of coumarin derivatives and the documented inhibition of human liver carboxylesterase 1 (CES1) by structurally related β-lapachone-based scaffolds (Ki = 19 nM for a close analogue) , this specific compound could serve as a starting point for designing a selective CES1 inhibitor. Its ethyl ester moiety is a known CES1 substrate recognition element, and the unique acetyl spacer may offer a selectivity advantage over methylene-linked analogues, which often lack this carbonyl interaction motif .

Fluorescent Probe or Photophysical Tool Compound

The 7-methylcoumarin core is a well-established fluorophore with excitation/emission wavelengths in the near-UV/visible range. The piperazine-ethyl carboxylate tail can serve as an attachment point for biomolecules, while the acetyl linker may influence the fluorophore's quantum yield and solvent sensitivity . This compound can be tested as a cellular imaging probe, where its lower logP compared to other coumarin derivatives may reduce non-specific membrane binding and background fluorescence .

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